3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771231
InChI: InChI=1S/C20H26N4O3/c25-17(15-24-18(26)20(21-19(24)27)8-4-5-9-20)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,21,27)
SMILES:
Molecular Formula: C20H26N4O3
Molecular Weight: 370.4 g/mol

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one

CAS No.:

Cat. No.: VC14771231

Molecular Formula: C20H26N4O3

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one -

Specification

Molecular Formula C20H26N4O3
Molecular Weight 370.4 g/mol
IUPAC Name 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Standard InChI InChI=1S/C20H26N4O3/c25-17(15-24-18(26)20(21-19(24)27)8-4-5-9-20)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,21,27)
Standard InChI Key KOLXRBDFVCELIU-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4

Introduction

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound belonging to the diazaspiro class. It features a unique spirocyclic structure, incorporating nitrogen atoms within a bicyclic framework. The presence of hydroxyl and carbonyl functional groups contributes to its potential biological activity, making it an interesting candidate for medicinal chemistry research.

Synthesis Methods

The synthesis of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multi-step organic reactions. These methods often include the manipulation of piperazine derivatives and other organic reactants. Specific reagents, catalysts, and conditions (such as temperature and solvent) are crucial for optimizing yield and purity.

Synthesis Steps Overview

  • Starting Materials: Piperazine derivatives and organic reactants.

  • Reaction Conditions: Specific temperatures and solvents are used to facilitate reactions.

  • Purification Methods: Techniques such as chromatography may be employed to achieve high purity.

Biological Activity and Potential Applications

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities. The unique structure of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one makes it a valuable candidate for further research in medicinal chemistry and drug development. Molecular docking simulations indicate potential binding to serotonin and dopamine receptors, suggesting its use as a therapeutic agent for mood disorders.

Potential Applications Table

Application AreaPotential Use
Medicinal ChemistryTherapeutic agent for mood disorders
Drug DevelopmentPotential interactions with neurotransmitter receptors
Pharmacological ResearchStudies on biological effects and efficacy

Comparison with Similar Compounds

Compounds sharing structural similarities with 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one include:

  • 1-(4-Benzylpiperazin-1-yl)ethanone: Exhibits antidepressant activity due to its benzylpiperazine core.

  • 2-Hydroxy-N-benzylpiperazine: Shows antimicrobial properties with a hydroxyl group on the piperazine.

  • 3-(4-Methylbenzyl)piperazine: Demonstrates neuroactive properties with methyl substitution on the benzene ring.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
1-(4-Benzylpiperazin-1-yl)ethanoneBenzylpiperazine coreAntidepressant
2-Hydroxy-N-benzylpiperazineHydroxyl group on piperazineAntimicrobial
3-(4-Methylbenzyl)piperazineMethyl substitution on benzeneNeuroactive

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